2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-: is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring. This specific compound is characterized by the presence of a fluorophenyl group at the 4th position of the benzopyran structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation of 4-fluorobenzaldehyde with a suitable coumarin precursor. The reaction is often catalyzed by acids or bases and may require specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It is used in assays to study enzyme inhibition and activation .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Coumarin: A parent compound of benzopyrans, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative used in anticoagulant medications.
Chromene: Another benzopyran isomer with diverse biological activities.
Uniqueness: 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
120346-46-5 |
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Molecular Formula |
C15H9FO2 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
NFKYIOIDHSJIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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